1,3-Bis(4-nitrophenyl)urea-d8

説明

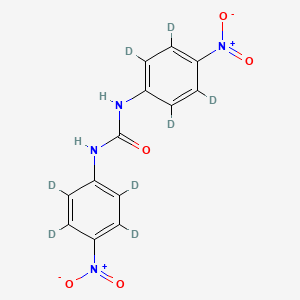

1,3-Bis(4-nitrophenyl)urea-d8 is an actively labeled component of the antifertility agent nicarbazin . It is also the labelled analogue of 1,3-Bis(4-nitrophenyl)urea, which is an impurity of Nicarbazin .

Synthesis Analysis

The synthesis of 1,3-Bis(4-nitrophenyl)urea and its metal (II) complexes has been reported . The ligand has been crystallized in the monoclinic system with a P21/c space group . The urea can be crystallized from EtOH, EtOH/Me2CO, or Me2CO .Molecular Structure Analysis

The molecular formula of this compound is C13H2D8N4O5 . The molecular weight is 310.29 .科学的研究の応用

Nature of Urea-Fluoride Interaction

1,3-bis(4-nitrophenyl)urea demonstrates significant interaction through hydrogen bonding with various oxoanions, forming complexes of varying stability. Notably, its interaction with fluoride ions leads to urea deprotonation due to the formation of HF2-, highlighting its potential as a sensor for fluoride ions in solution (Boiocchi et al., 2004).

Crystalline Hydrogen Bonding Patterns

Computational analysis of diaryl ureas, including 1,3-bis(4-nitrophenyl)urea, provides insights into their hydrogen bond patterns and preferences in crystalline environments. This understanding aids in the design of materials with desired crystallization properties (Murray et al., 1991).

Polymorphism and Non-linear Optical Properties

1,3-Bis(m-nitrophenyl)urea exhibits polymorphic forms, with different colors and optical properties, depending on its crystalline structure. This characteristic is of interest for materials science, especially in developing compounds with specific optical applications (Huang et al., 1995).

Anion Receptor Analysis

A study on 1,3-bis(4-nitrophenyl)urea as an anion receptor revealed its strong binding to various anions through hydrogen-bonding interactions, showcasing its potential as a selective anion sensor (Wanno et al., 2009).

Synthesis Alternatives and Environmental Impact

Research into alternatives for traditional urea synthesis methods, which often use hazardous reagents like phosgene, has highlighted the importance of using safer, more environmentally friendly processes. This research contributes to the field of green chemistry and safer chemical synthesis practices (Bigi et al., 2000).

Safety and Hazards

将来の方向性

The antibacterial activity of 1,3-Bis(4-nitrophenyl)urea and its metal (II) complexes has been studied . It was found that the metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . This suggests potential future directions for research into the antibacterial properties of these compounds.

作用機序

Target of Action

It is known to be an actively labeled component of the antifertility agent nicarbazin . Nicarbazin is used in poultry to control coccidiosis, a parasitic disease affecting the intestinal tract .

Biochemical Pathways

As a component of nicarbazin, it may play a role in disrupting the life cycle of the coccidia parasites, thereby exerting its antiparasitic effects .

Result of Action

As a component of nicarbazin, it may contribute to the observed antifertility effects in poultry .

Action Environment

Factors such as temperature, pH, and presence of other compounds could potentially affect its action .

生化学分析

Biochemical Properties

1,3-Bis(4-nitrophenyl)urea-d8 plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or activation of enzymatic activity. For example, this compound has been shown to inhibit certain enzymes in bacterial cells, thereby exhibiting antibacterial properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, for instance, this compound disrupts normal cellular processes, leading to inhibition of growth and proliferation. This compound has also been observed to affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression levels of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under specific conditions, but it can degrade under certain environmental factors such as light and temperature. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level results in a significant change in the biological activity of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Enzymes such as cytochrome P450 are known to interact with this compound, influencing its metabolic fate within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in various biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biological activity .

特性

IUPAC Name |

1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZOKXIXNSKQD-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746782 | |

| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1156508-87-0 | |

| Record name | N,N′-Bis(4-nitrophenyl-2,3,5,6-d4)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156508-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1156508-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)